Ethyl benzimidate

Description

The exact mass of the compound Ethyl benzimidate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl benzimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl benzimidate including the price, delivery time, and more detailed information at info@benchchem.com.

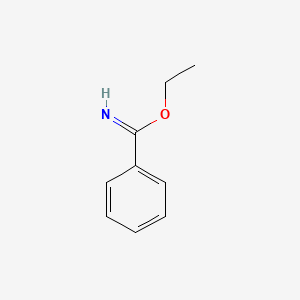

Structure

3D Structure

Properties

IUPAC Name |

ethyl benzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBWPUJYGMSGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863519 | |

| Record name | Ethyl benzenecarboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-60-5 | |

| Record name | Ethyl benzimidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL BENZIMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RX5T6F5DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Benzimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzimidate, also known as ethyl benzenecarboximidate, is an organic compound with the chemical formula C₉H₁₁NO. It is the ethyl ester of benzimidic acid. This technical guide provides a comprehensive overview of the known physical and spectral properties of ethyl benzimidate. It is important to distinguish between ethyl benzimidate (the free base, CAS 825-60-5) and its more commonly cited hydrochloride salt (ethyl benzimidate hydrochloride, CAS 5333-86-8), as their physical properties differ significantly. This guide will clearly delineate the data for both forms where available, with a primary focus on the free base. Due to the limited availability of experimentally determined data for the free base, some computed or predicted values are also included.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and application in research and development. The following tables summarize the key physical properties for both ethyl benzimidate and its hydrochloride salt.

Table 1: Physical Properties of Ethyl Benzimidate (Free Base)

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| Boiling Point | 219 °C at 747 Torr | ChemicalBook[2] |

| Density (Predicted) | 0.98 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 6.28 ± 0.43 | Guidechem[3] |

| XLogP3 (Computed) | 2.7 | PubChem[1] |

Table 2: Physical Properties of Ethyl Benzimidate Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | Sigma-Aldrich |

| Molecular Weight | 185.65 g/mol | Sigma-Aldrich |

| Melting Point | ~125 °C (decomposes) | Sigma-Aldrich |

| Solubility in Water | Soluble | Echemi[4] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds.

Table 3: Spectral Data for Ethyl Benzimidate (Free Base)

| Technique | Data | Source |

| ¹H NMR (600 MHz, Chloroform-d) | δ 8.15 (dd, J = 8.5, 1.3 Hz, 2H), 7.80 (t, J = 7.5 Hz, 1H), 7.67–7.61 (m, 1H), 7.55–7.48 (m, 1H), 7.46–7.40 (m, 1H), 4.65 (q, J = 7.0 Hz, 2H), 1.47 (t, J = 7.0 Hz, 3H) | Gong et al.[5] |

| ¹³C NMR (151 MHz, Chloroform-d) | δ 171.20, 135.74, 129.61, 129.57, 126.52, 70.19, 13.96 | Gong et al.[5] |

| Mass Spectrometry (ESI-MS) | m/z: 150.0913 [M+H]⁺ | Gong et al.[5] |

| FT-IR (KBr, cm⁻¹) | 2983.83 (tC-H methyl), 2929.83 and 2850.75 (tC-H methylene), 1631.75 (tC=N Carbon nitrogen double bonds), 1064.69 (C–O–C Ether bond), 700.15 (tC-H benzene) | Gong et al.[5] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of organic compounds like ethyl benzimidate.

Determination of Melting Point

This protocol is applicable to solid compounds, such as ethyl benzimidate hydrochloride.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a solid sample of the compound.

-

Procedure :

-

Ensure the compound is finely powdered and dry.

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount of the powdered compound into the open end of the capillary tube, ensuring a packed column of 1-2 mm in height.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle liquefies (completion of melting). This range is the melting point.[4][6][7]

-

Determination of Boiling Point

This protocol is suitable for liquid compounds like ethyl benzimidate.

-

Apparatus : A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, a heating bath (e.g., Thiele tube with mineral oil), and a liquid sample of the compound.

-

Procedure :

-

Fill the small test tube with the liquid sample to a depth of about 2-3 cm.

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer with a rubber band or wire, aligning the sample with the thermometer bulb.

-

Immerse the assembly in the heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed, indicating the vapor of the liquid is escaping.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9][10]

-

Determination of Density

This protocol is for liquid samples.

-

Apparatus : A pycnometer (a small glass flask of a known volume), an analytical balance, and the liquid sample.

-

Procedure :

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density, and record the mass (m₂).

-

Calculate the volume of the pycnometer: V = (m₂ - m₁) / ρ_water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the liquid sample and record its mass (m₃).

-

Calculate the density of the sample: ρ_sample = (m₃ - m₁) / V.[11][12]

-

Determination of Solubility

This protocol outlines a general procedure for assessing solubility.

-

Apparatus : Test tubes, vortex mixer or sonicator, analytical balance, and a range of solvents (e.g., water, ethanol, DMSO).

-

Procedure :

-

Add a known mass of the compound (e.g., 1-5 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or sonicator for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered soluble at that concentration.

-

If the solid has not dissolved, incrementally add more solvent and repeat the agitation until the solid dissolves or a large volume of solvent has been added, at which point the compound is considered sparingly soluble or insoluble.[13][14][15]

-

Acquisition of Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve a small amount of the compound (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and shimming the probe and setting appropriate acquisition parameters.[16][17]

-

-

Infrared (IR) Spectroscopy :

-

For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a transparent disk, or a mull can be prepared by grinding the solid with Nujol oil.

-

Place the sample holder in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[18][19][20]

-

-

Mass Spectrometry (MS) :

-

Dissolve the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.[21][22][23]

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a chemical compound like ethyl benzimidate.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Ethyl benzimidate | C9H11NO | CID 79250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 825-60-5 | CAS DataBase [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. books.rsc.org [books.rsc.org]

- 17. scispace.com [scispace.com]

- 18. IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 19. quora.com [quora.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. fiveable.me [fiveable.me]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

An In-depth Technical Guide to Ethyl Benzimidate: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl benzimidate, a pivotal intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key reactions, with a focus on its application in medicinal chemistry.

Chemical Structure and Formula

Ethyl benzimidate, systematically named ethyl benzenecarboximidate, is an organic compound classified as an imidate. The structure consists of a benzene (B151609) ring attached to a carbon atom which is double-bonded to a nitrogen atom and single-bonded to an ethoxy group.

The key structural and molecular identifiers are summarized below:

| Identifier | Value |

| Molecular Formula | C₉H₁₁NO[1][2] |

| IUPAC Name | ethyl benzenecarboximidate[1] |

| SMILES | CCOC(=N)C1=CC=CC=C1[1] |

| InChI | InChI=1S/C9H11NO/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3[1] |

| CAS Number | 825-60-5 (free base)[1] |

| CAS Number (HCl salt) | 5333-86-8[3] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of ethyl benzimidate and its common hydrochloride salt are crucial for its characterization and handling in a laboratory setting.

Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| Molecular Weight | 149.19 g/mol [1] | 185.65 g/mol [2][3][4] |

| Appearance | Colorless liquid (inferred) | White to off-white crystalline solid[5] |

| Melting Point | Not reported | ~125 °C (decomposition)[3][6] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl benzimidate.

Table of Spectroscopic Data:

| Spectroscopy | Wavenumber/Chemical Shift | Assignment/Description |

| FT-IR (cm⁻¹) | ~3300-3400 | N-H stretch (broad) |

| ~3050 | Aromatic C-H stretch | |

| ~2980 | Aliphatic C-H stretch | |

| 1631.75 | C=N stretch (characteristic) [7] | |

| ~1250 | C-O stretch | |

| ¹H NMR (ppm) | ~7.8-7.4 | (m, 5H) Aromatic protons |

| ~4.3 | (q, 2H) -OCH₂- protons | |

| ~1.4 | (t, 3H) -CH₃ protons | |

| ~9.0-11.0 | (br s, 1H) N-H proton (variable, may exchange) | |

| ¹³C NMR (ppm) | ~165 | C=N carbon |

| ~135 | Aromatic quaternary carbon | |

| ~130-128 | Aromatic CH carbons | |

| ~65 | -OCH₂- carbon | |

| ~14 | -CH₃ carbon | |

| Mass Spec. (GC-MS) | 149 (M⁺) | Molecular ion peak[1] |

Synthesis of Ethyl Benzimidate

The most common and established method for the synthesis of ethyl benzimidate is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.

Pinner Reaction Synthesis Workflow

References

- 1. Nitriles can be converted directly to esters by the Pinner reaction, whic.. [askfilo.com]

- 2. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 6. US6846958B2 - Synthesis of benzimidate from benzoic acid - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

An In-depth Technical Guide to Ethyl Benzimidate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl benzimidate, a key intermediate in organic synthesis, particularly in the development of pharmacologically active heterocyclic compounds. This document details its chemical properties, synthesis via the Pinner reaction, and its application as a precursor to biologically significant molecules.

Core Chemical and Physical Data

Quantitative data for ethyl benzimidate and its commonly used hydrochloride salt are summarized below for easy reference and comparison.

| Property | Ethyl Benzimidate | Ethyl Benzimidate Hydrochloride |

| CAS Number | 825-60-5 | 5333-86-8 |

| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO·HCl |

| Molecular Weight | 149.19 g/mol [1] | 185.65 g/mol |

| Appearance | - | White to off-white crystalline solid[2] |

| Melting Point | - | ~125 °C (decomposes) |

| Solubility | - | Soluble in water[2] |

Synthesis of Ethyl Benzimidate Hydrochloride via the Pinner Reaction

Ethyl benzimidate is most commonly synthesized and handled as its hydrochloride salt, prepared through the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.

Experimental Protocol: Pinner Reaction

This protocol details the synthesis of ethyl benzimidate hydrochloride from benzonitrile (B105546) and ethanol (B145695).

Materials:

-

Benzonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a gas inlet tube and a magnetic stirrer, dissolve benzonitrile (1.0 mol) in anhydrous ethanol (3.0 mol).

-

Acidification: Cool the solution to 0-5 °C using an ice bath. Bubble dry hydrogen chloride gas through the solution until it is saturated. It is crucial to maintain the temperature below 5 °C during this exothermic process.

-

Reaction: Seal the flask and stir the mixture at 5 °C for 24 hours. During this period, ethyl benzimidate hydrochloride will precipitate as a white solid.

-

Isolation: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting ethyl benzimidate hydrochloride (Pinner salt) under vacuum to yield a white crystalline product.

Expected Yield: >90%

The following diagram illustrates the workflow for the Pinner synthesis of ethyl benzimidate hydrochloride.

Role as a Synthetic Intermediate

Ethyl benzimidate hydrochloride is a valuable reagent for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.

Synthesis of Thiazoline (B8809763) Derivatives

Ethyl benzimidate hydrochloride serves as a key reactant in the synthesis of 2-phenyl-2-thiazoline derivatives. These structures are important in medicinal chemistry. For instance, it reacts with (R)-ethyl cysteine hydrochloride in ethanol to produce (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.

Experimental Protocol: Synthesis of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate

Materials:

-

Ethyl benzimidate hydrochloride

-

(R)-ethyl cysteine hydrochloride

-

Anhydrous Ethanol

Procedure:

-

Reaction Setup: Suspend ethyl benzimidate hydrochloride and (R)-ethyl cysteine hydrochloride in anhydrous ethanol.

-

Base Addition: Cool the mixture in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salts and facilitate the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired thiazoline derivative.

The logical relationship for this synthesis is depicted below.

Signaling Pathways and Biological Relevance

Current scientific literature does not indicate that ethyl benzimidate itself has direct biological activity or is involved in specific signaling pathways. Its significance in drug development is as a versatile precursor for the synthesis of larger, more complex molecules with therapeutic potential. The benzimidazole (B57391) and thiazole (B1198619) moieties, which can be readily synthesized from ethyl benzimidate, are present in a wide range of FDA-approved drugs and investigational compounds exhibiting antimicrobial, anti-inflammatory, anticancer, and other pharmacological activities.

The following diagram illustrates the role of ethyl benzimidate as a foundational building block in the development of these biologically active compounds.

References

Ethyl Benzimidate: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl benzimidate, a seemingly simple organic molecule, holds significant potential as a versatile building block in the intricate world of medicinal chemistry. Its true value lies in its ability to serve as a key intermediate in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These resulting scaffolds, including 1,3,5-triazines, thiazoles, and benzimidazoles, are recognized as "privileged structures" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities. This technical guide delves into the core applications of ethyl benzimidate, providing insights into its synthetic utility, the biological activities of its derivatives, detailed experimental protocols, and the signaling pathways they modulate.

From Imidate to Bioactive Heterocycle: The Synthetic Pathway

Ethyl benzimidate is most commonly synthesized via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. Once formed, ethyl benzimidate is readily converted to benzamidine (B55565) hydrochloride through reaction with an ammonium (B1175870) salt. This amidine functionality is the crucial stepping stone for the construction of various heterocyclic rings. The general synthetic workflow from ethyl benzimidate to these key medicinal scaffolds is outlined below.

Core Applications in Medicinal Chemistry

The derivatives of ethyl benzimidate have shown significant promise in several therapeutic areas. Below, we explore the key applications and the biological activities of the major heterocyclic classes synthesized from this versatile intermediate.

1,3,5-Triazine (B166579) Derivatives: Targeting Cancer Signaling Pathways

1,3,5-Triazine derivatives synthesized from benzamidine precursors have emerged as potent anticancer agents. These compounds often act as kinase inhibitors, targeting critical signaling pathways involved in cell proliferation, survival, and growth. A significant focus has been on the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[1]

Quantitative Data: Anticancer Activity of 1,3,5-Triazine Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrazolyl-s-triazine | HCT-116 | Colon Cancer | 0.50 ± 0.08 | [2] |

| Pyrazolyl-s-triazine | MCF-7 | Breast Cancer | 4.53 ± 0.30 | [2] |

| Pyrazolyl-s-triazine | HepG2 | Liver Cancer | 3.01 ± 0.49 | [2] |

| Phenyl-s-triazine | PI3Kγ | Enzyme Assay | 6.90 | |

| Morpholine-s-triazine | SW480 | Colon Cancer | 5.85 | [3] |

Thiazole (B1198619) and Thiazoline Derivatives: Antimicrobial and Anticancer Agents

The reaction of ethyl benzimidate with cysteine derivatives provides a direct route to thiazolines, which can be further oxidized to thiazoles. This class of compounds is prevalent in a number of natural products and exhibits a wide range of biological activities, including antimicrobial and anticancer effects. Some thiazole derivatives have been shown to be potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for cancer chemotherapy.[4]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene | Tubulin Polymerization | MCF-7 | 0.48 ± 0.03 | [4] |

| Thiazole-naphthalene | Tubulin Polymerization | A549 | 0.97 ± 0.13 | [4] |

| Hydrazinyl-thiazole | VEGFR-2 | Enzyme Assay | 0.15 | [5] |

| Hydrazinyl-thiazole | MCF-7 | Breast Cancer | 2.57 ± 0.16 | [5] |

| Hydrazinyl-thiazole | HepG2 | Liver Cancer | 7.26 ± 0.44 | [5] |

Benzimidazole (B57391) Derivatives: A Privileged Scaffold with Diverse Activities

Benzimidazoles are another critical class of bioactive heterocycles that can be synthesized using reagents derived from ethyl benzimidate. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[6] One of the well-established mechanisms of action for some anticancer benzimidazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

Quantitative Data: Anticancer Activity of Benzimidazole Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Benzimidazole Carboxamide | Tubulin Polymerization | SK-Mel-28 | 2.55 | [7] |

| Benzimidazole Carboxamide | Tubulin Polymerization | Enzyme Assay | 5.05 ± 0.13 | [7] |

| Indazole/Benzimidazole Analog | Tubulin Polymerization | A2780S | 0.0062 | [8] |

| Indazole/Benzimidazole Analog | Tubulin Polymerization | A2780/T (resistant) | 0.0097 | [8] |

| Hydrazone-Benzimidazole | Tubulin Polymerization | MCF-7 | Low µM range | [9] |

Experimental Protocols

This section provides representative experimental protocols for the synthesis of key intermediates and final bioactive compounds derived from ethyl benzimidate.

Synthesis of Benzamidine Hydrochloride from Ethyl Benzimidate

This protocol outlines the conversion of ethyl benzimidate to benzamidine hydrochloride, a crucial intermediate for the synthesis of 1,3,5-triazines and benzimidazoles.

Materials:

-

Ethyl benzimidate

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

Procedure:

-

In a round-bottom flask, dissolve ethyl benzimidate (1 equivalent) in ethanol.

-

Add ammonium chloride (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, benzamidine hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol describes the synthesis of a 2-substituted benzimidazole via the condensation of o-phenylenediamine (B120857) with an aldehyde, a common method for which precursors can be derived from ethyl benzimidate chemistry.[6][10]

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

Substituted aldehyde (1.2 mmol)

-

Lanthanum chloride (LaCl₃) (10 mol%)

-

Acetonitrile (5 mL)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of o-phenylenediamine in acetonitrile, add the desired aldehyde and lanthanum chloride.

-

Stir the reaction mixture at room temperature for 1.5 - 4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 2-substituted benzimidazole.

Synthesis of a Thiazole Derivative via Hantzsch Synthesis

This protocol outlines a general procedure for the synthesis of a thiazole derivative, a class of compounds accessible from thioamides, which can be prepared from the corresponding amides derived from benzamidine.[11]

Materials:

-

Thioamide (1 equivalent)

-

Ethyl bromopyruvate (1 equivalent)

-

Ethanol

-

Round-bottom flask

-

Microwave synthesizer (optional) or reflux setup

Procedure (Microwave-Assisted):

-

In a microwave-safe vessel, mix the thioamide and ethyl bromopyruvate in ethanol.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, the product can be isolated by precipitation or extraction.

-

Purify the crude product by recrystallization or column chromatography.

Procedure (Conventional Heating):

-

In a round-bottom flask, dissolve the thioamide and ethyl bromopyruvate in ethanol.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Conclusion

Ethyl benzimidate serves as a highly valuable and versatile platform in medicinal chemistry for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its derivatives, particularly 1,3,5-triazines, thiazoles, and benzimidazoles, have demonstrated significant potential as therapeutic agents, especially in the field of oncology. The ability to readily access these privileged scaffolds from a common intermediate underscores the importance of ethyl benzimidate in the ongoing quest for novel and effective drug candidates. Further exploration of the synthetic utility of ethyl benzimidate and the biological activities of its derivatives is warranted and holds considerable promise for future drug discovery efforts.

References

- 1. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]

Ethyl Benzimidate Derivatives: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzimidate and its derivatives, belonging to the class of imino esters, are versatile compounds in organic synthesis. While not as extensively studied for direct pharmacological activity as other heterocyclic structures, their primary potential lies in their role as key synthetic intermediates for the creation of a wide array of more complex molecules. This technical guide provides an in-depth overview of the synthesis of ethyl benzimidate derivatives, focusing on the foundational Pinner reaction. It details the experimental protocols, reaction mechanisms, and subsequent chemical transformations that underscore their utility. This document serves as a resource for researchers looking to leverage these compounds in synthetic chemistry and highlights potential, underexplored avenues for future drug discovery initiatives.

Introduction to Ethyl Benzimidate Derivatives

Ethyl benzimidate is an organic compound with the chemical formula C₉H₁₁NO. It is the ethyl ester of benzenecarboximidic acid. The core functional group is an imidate (or imino ester), characterized by a carbon-nitrogen double bond with the nitrogen atom attached to an alkyl or aryl group and the carbon atom attached to an alkoxy group. Derivatives of ethyl benzimidate are molecules where the core structure is modified, typically at the phenyl ring or by substitution on the nitrogen atom.

The most common and stable form of ethyl benzimidate used in synthesis is its hydrochloride salt, known as a Pinner salt.[1][2] This salt is the primary product of the Pinner reaction and serves as the starting point for numerous synthetic pathways.[3][4] Its reactivity makes it a valuable precursor for synthesizing various heterocyclic compounds and other functional groups.[3]

Synthesis of Ethyl Benzimidate Hydrochloride: The Pinner Reaction

The most fundamental method for synthesizing ethyl benzimidate derivatives is the Pinner reaction, first described by Adolf Pinner in 1877.[1][5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of ethyl benzimidate, benzonitrile (B105546) reacts with ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[5][6]

The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by the alcohol. The resulting intermediate is the stable imino ester salt, or Pinner salt.[1][5]

Key Experimental Workflow: Pinner Reaction

The following diagram outlines the general workflow for the synthesis of ethyl benzimidate hydrochloride.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methodologies for the Pinner reaction.[7]

Materials:

-

Benzonitrile

-

Anhydrous Ethanol (absolute)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Round-bottom flask with a gas inlet tube and magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with CaCl₂)

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube to protect the reaction from atmospheric moisture.

-

Mixing Reactants: In the flask, dissolve benzonitrile (1.0 equivalent) in a moderate excess of anhydrous ethanol (e.g., 3.0 equivalents). The ethanol often serves as both the reactant and the solvent.

-

Acidification: Cool the solution to 0-5°C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. It is critical to maintain the low temperature throughout the addition to prevent unwanted side reactions and decomposition of the product.[1][7]

-

Reaction: After the solution is saturated with HCl, seal the flask and continue stirring at the low temperature (0-5°C) for several hours (e.g., 12-24 hours). The ethyl benzimidate hydrochloride will typically precipitate from the solution as a white crystalline solid.[5][7]

-

Isolation: Collect the precipitated solid by filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting Pinner salt under vacuum to remove residual solvent. The product should be stored in a desiccator to prevent hydrolysis.

Potential Uses of Ethyl Benzimidate Derivatives

The primary utility of ethyl benzimidate derivatives stems from their role as versatile synthetic intermediates. The Pinner salt is reactive and can undergo nucleophilic addition with various compounds to yield a range of valuable products.[1][2]

Synthesis of Heterocyclic Compounds

A significant application of ethyl benzimidate hydrochloride is in the synthesis of thiazoline (B8809763) derivatives. For example, it reacts with (R)-ethyl cysteine hydrochloride to produce (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.[3] It also reacts with D-penicillamine methyl ester to form methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate.[3][4] These thiazoline scaffolds are of interest in medicinal chemistry.

Formation of Other Functional Groups

The Pinner salt can be readily converted into other functional groups:[1][2]

-

Esters: Hydrolysis with water leads to the formation of the corresponding benzoate ester.

-

Amidines: Reaction with ammonia or an amine yields a benzamidine derivative.

-

Orthoesters: Treatment with an excess of alcohol results in the formation of an orthoester.

Biological Activity: An Underexplored Field

Quantitative Data

Quantitative data on the biological activity (e.g., IC₅₀ values) of a homologous series of ethyl benzimidate derivatives is sparse in publicly accessible scientific literature. However, data regarding the synthesis via the Pinner reaction is available. The following table summarizes representative yields for imidate synthesis under specific conditions.

| Nitrile | Alcohol | Catalyst/Solvent | Yield (%) | Reference |

| Benzonitrile | Methanol | 4N HCl in CPME | 86 | [7] |

| 4-Chlorobenzonitrile | Methanol | 4N HCl in CPME | 90 | [7] |

| 4-Methoxybenzonitrile | Methanol | 4N HCl in CPME | 86 | [7] |

| 2-Naphthonitrile | Methanol | 4N HCl in CPME | 91 | [7] |

| CPME: Cyclopentyl methyl ether |

Conclusion and Future Outlook

Ethyl benzimidate derivatives, particularly in the form of their hydrochloride Pinner salts, are established and valuable intermediates in synthetic organic chemistry. Their primary and well-documented potential lies in the facile synthesis of other important molecular classes, including esters, amidines, and various heterocyclic systems like thiazolines.

The direct biological and pharmacological potential of this specific class of compounds remains largely uncharted territory. For researchers and drug development professionals, this presents a unique opportunity. The lack of extensive screening data suggests that libraries of novel ethyl benzimidate derivatives could be synthesized and evaluated for a range of biological targets. Future research could focus on systematic structure-activity relationship (SAR) studies to determine if this chemical scaffold holds untapped therapeutic potential, thereby transforming it from a simple synthetic tool into a source of new lead compounds.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. ベンズイミド酸エチル 塩酸塩 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl benzimidate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 6. rroij.com [rroij.com]

- 7. benchchem.com [benchchem.com]

- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl Benzimidate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl benzimidate (C₉H₁₁NO), a significant intermediate in the synthesis of various organic compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of value to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Ethyl benzimidate is a carboximidate ester that serves as a versatile building block in organic chemistry. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in synthetic processes. This document summarizes the key spectroscopic signatures of ethyl benzimidate.

Spectroscopic Data

The following tables present the quantitative spectroscopic data for ethyl benzimidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Ethyl Benzimidate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.15 | dd | 8.5, 1.3 | 2H | Aromatic (ortho-protons) |

| 7.80 | t | 7.5 | 1H | Aromatic (para-proton) |

| 7.67–7.61 | m | - | 1H | Aromatic (meta-proton) |

| 7.55–7.48 | m | - | 1H | Aromatic (meta-proton) |

| 4.65 | q | 7.0 | 2H | -OCH₂CH₃ |

| 1.47 | t | 7.0 | 3H | -OCH₂CH₃ |

Solvent: Chloroform-d, Instrument Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectral Data of Ethyl Benzimidate

| Chemical Shift (δ) ppm | Assignment |

| 171.20 | C=N |

| 135.74 | Aromatic (quaternary C) |

| 129.61 | Aromatic CH |

| 129.57 | Aromatic CH |

| 126.52 | Aromatic CH |

| 70.19 | -OCH₂CH₃ |

| 13.96 | -OCH₂CH₃ |

Solvent: Chloroform-d, Instrument Frequency: 151 MHz[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of Ethyl Benzimidate

| Wavenumber (cm⁻¹) | Assignment |

| 2983.83 | C-H stretch (methyl) |

| 2929.83, 2850.75 | C-H stretch (methylene) |

| 1631.75 | C=N stretch |

| 1064.69 | C-O-C stretch (ether) |

| 700.15 | C-H bend (benzene) |

Matrix: KBr[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Ethyl Benzimidate

| m/z | Relative Intensity (%) | Method |

| 150.0913 | [M+H]⁺ | ESI-MS |

| 121 | 50 | GC-MS (EI) |

| 105 | 99.99 | GC-MS (EI) |

| 104 | 65.50 | GC-MS (EI) |

| 103 | 30 | GC-MS (EI) |

| 77 | 55 | GC-MS (EI) |

ESI-MS data sourced from a research article.[1] GC-MS data sourced from PubChem.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like ethyl benzimidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of ethyl benzimidate (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 600 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of solid ethyl benzimidate is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS): A dilute solution of ethyl benzimidate is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system. The sample is ionized by applying a high voltage to a capillary, and the resulting ions are analyzed by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of ethyl benzimidate in a volatile solvent is injected into the gas chromatograph. The compound is vaporized and separated from other components on a capillary column. The eluting compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting fragments are separated by their mass-to-charge ratio to produce the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like ethyl benzimidate.

References

A Technical Guide to the Solubility of Ethyl Benzimidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzimidate is a crucial intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating drug products. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is a critical parameter in downstream processing.

This technical guide provides a comprehensive overview of the solubility of ethyl benzimidate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. It includes a template for data presentation, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a standardized workflow to guide researchers in generating reliable and reproducible data. The information presented here is intended to empower researchers to make informed decisions regarding solvent selection for their specific applications.

Based on its molecular structure, which features a polar imidate group (C(=NH)O-), a nonpolar phenyl ring, and a short ethyl chain, ethyl benzimidate is expected to exhibit a range of solubilities. It is predicted to be more soluble in polar organic solvents than in nonpolar ones. However, the interplay between the polar functional group and the nonpolar hydrocarbon portions necessitates experimental verification to determine its precise solubility profile.

Data Presentation: Solubility of Ethyl Benzimidate

The following table is provided as a template for researchers to populate with experimentally determined quantitative data. Currently, only qualitative data for the related salt, ethyl benzimidate hydrochloride, is available in the literature, which is included for reference. It is important to note that the solubility of the free base may differ significantly from its hydrochloride salt.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes/Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | RT | Data not available | Data not available | Hydrochloride is "Slightly" soluble[1][2] |

| Methanol | Polar Protic | RT | Data not available | Data not available | Hydrochloride is "Slightly" soluble[1][2] |

| Water | Polar Protic | RT | Data not available | Data not available | Hydrochloride is "Soluble"[2][3] |

| Ethanol | Polar Protic | RT | Data not available | Data not available | |

| Acetone | Polar Aprotic | RT | Data not available | Data not available | |

| Acetonitrile | Polar Aprotic | RT | Data not available | Data not available | |

| Dichloromethane (DCM) | Halogenated | RT | Data not available | Data not available | |

| Ethyl Acetate | Polar Aprotic | RT | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Polar Aprotic | RT | Data not available | Data not available | |

| Toluene | Nonpolar | RT | Data not available | Data not available | |

| Hexane | Nonpolar | RT | Data not available | Data not available |

RT: Room Temperature. Researchers should specify the exact temperature.

Experimental Protocols

To generate the quantitative data for the table above, the following experimental protocols are recommended.

Qualitative Solubility Determination (Solvent Screening)

This method provides a rapid assessment of solubility in various solvents to identify suitable candidates for further quantitative analysis.[4][5][6]

Objective: To classify ethyl benzimidate as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

Ethyl benzimidate

-

A selection of organic solvents (e.g., those listed in the table)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 25 mg of ethyl benzimidate to a small, dry test tube.[4]

-

Solvent Addition: Add the selected solvent (e.g., 0.75 mL) to the test tube in small portions (e.g., 0.25 mL at a time).[4]

-

Mixing: After each addition, cap the test tube and shake or vortex vigorously for 30-60 seconds.[4][6]

-

Observation: Visually inspect the solution after mixing. Observe if the solid has completely dissolved.

-

Classification:

-

Soluble: The entire solid dissolves completely, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid particles remain undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Keeping: Record the observations for each solvent tested. This information helps in selecting appropriate solvents for quantitative analysis or for processes like crystallization where a compound should be soluble in a hot solvent but less soluble at cooler temperatures.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the precise concentration of a saturated solution of ethyl benzimidate in a specific solvent at a controlled temperature.

Materials:

-

Ethyl benzimidate

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl benzimidate to a vial or flask. An excess is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer changes).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to rest in the temperature-controlled environment for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid portion) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry, pre-weighed container (e.g., a glass dish).

-

Transfer a precise volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, reweigh the container with the solid residue.

-

The mass of the dissolved ethyl benzimidate is the final weight minus the initial weight of the container. Calculate the solubility (e.g., in g/100 mL).

-

-

Chromatographic/Spectroscopic Method (e.g., HPLC-UV):

-

Prepare a series of standard solutions of ethyl benzimidate of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC) for each standard.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask method of solubility determination.

References

- 1. Ethyl benzimidate hydrochloride CAS#: 5333-86-8 [m.chemicalbook.com]

- 2. Ethyl benzimidate hydrochloride CAS#: 5333-86-8 [amp.chemicalbook.com]

- 3. Ethyl benzimidate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

A Deep Dive into Ethyl Benzimidate: A Theoretical and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of ethyl benzimidate, an important intermediate in the synthesis of various heterocyclic compounds, including triazine derivatives. By integrating Density Functional Theory (DFT) calculations with experimental spectroscopic data, a detailed understanding of the molecular structure, vibrational modes, and electronic properties of ethyl benzimidate is achieved. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.

Molecular Structure and Optimization

The foundational step in the theoretical analysis of ethyl benzimidate involves the optimization of its molecular geometry. DFT calculations, a powerful quantum mechanical modeling method, are employed to determine the most stable conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, combined with a suitable basis set such as 6-311G(2d,p), has been shown to provide results that are in excellent agreement with experimental data obtained from single-crystal X-ray diffraction.[1]

Geometrical Parameters

The optimized geometrical parameters, including bond lengths and bond angles, provide a precise three-dimensional representation of the ethyl benzimidate molecule. A comparison between the theoretically calculated and experimentally determined parameters is crucial for validating the computational model.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for Ethyl Benzimidate

| Parameter | Bond/Angle | Calculated (B3LYP/6-311G(2d,p)) | Experimental (X-ray Diffraction) |

| Bond Length (Å) | C=N | Data not available | Data not available |

| C-O | Data not available | Data not available | |

| O-CH2 | Data not available | Data not available | |

| C-C (phenyl) | Data not available | Data not available | |

| Bond Angle (°) | C-N-H | Data not available | Data not available |

| C-O-CH2 | Data not available | Data not available | |

| N-C-Phenyl | Data not available | Data not available |

Note: Specific quantitative data from the primary study by Gong et al. were not available in the search results. The table structure is representative of how such data would be presented.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, offers a fingerprint of the molecule's vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

FT-IR and FT-Raman Spectral Analysis

The experimental FT-IR and FT-Raman spectra of ethyl benzimidate are recorded to identify its characteristic vibrational frequencies. Theoretical calculations provide a set of harmonic frequencies that, when appropriately scaled, show excellent correlation with the experimental data. This combined approach allows for a definitive assignment of the vibrational modes.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Ethyl Benzimidate

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311G(2d,p)) | Assignment |

| N-H Stretch | Data not available | Data not available | Data not available | Stretching |

| C-H Stretch (Aromatic) | Data not available | Data not available | Data not available | Stretching |

| C-H Stretch (Aliphatic) | Data not available | Data not available | Data not available | Stretching |

| C=N Stretch | Data not available | Data not available | Data not available | Stretching |

| C-O Stretch | Data not available | Data not available | Data not available | Stretching |

| C-C Stretch (Ring) | Data not available | Data not available | Data not available | Stretching |

Note: Specific quantitative data from the primary study by Gong et al. were not available in the search results. The table structure is representative of how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. Theoretical calculations of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level can accurately predict and aid in the assignment of experimental ¹H and ¹³C NMR spectra.

Table 3: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for Ethyl Benzimidate

| Nucleus | Experimental (CDCl₃) | Calculated (GIAO/B3LYP) |

| ¹H (NH) | Data not available | Data not available |

| ¹H (Phenyl) | Data not available | Data not available |

| ¹H (CH₂) | Data not available | Data not available |

| ¹H (CH₃) | Data not available | Data not available |

| ¹³C (C=N) | Data not available | Data not available |

| ¹³C (Phenyl) | Data not available | Data not available |

| ¹³C (CH₂) | Data not available | Data not available |

| ¹³C (CH₃) | Data not available | Data not available |

Note: Specific quantitative data from the primary study by Gong et al. were not available in the search results. The table structure is representative of how such data would be presented.

Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The electronic properties of ethyl benzimidate are explored through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites. This is invaluable for predicting intermolecular interactions and reaction mechanisms.

Experimental and Computational Protocols

Synthesis of Ethyl Benzimidate

Ethyl benzimidate can be synthesized through various methods, with a common route involving the reaction of benzonitrile (B105546) with ethanol (B145695) in the presence of a suitable catalyst. The crude product is then purified, for instance, by recrystallization.[1]

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy : Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Single-Crystal X-ray Diffraction

For a definitive structural determination, single crystals of ethyl benzimidate are grown and analyzed using an X-ray diffractometer. The resulting crystallographic data provides precise bond lengths and angles.[1]

Computational Methodology

-

Software : Gaussian suite of programs is commonly used for DFT calculations.

-

Method : The B3LYP functional is a popular choice for its balance of accuracy and computational cost.

-

Basis Set : A triple-zeta basis set with polarization and diffuse functions, such as 6-311G(d,p), is generally employed for accurate results.

-

Geometry Optimization : The molecular geometry is optimized to a minimum on the potential energy surface.

-

Frequency Calculations : Vibrational frequencies are calculated to confirm the nature of the stationary point and to simulate the vibrational spectra.

-

NMR Calculations : The GIAO method is used to calculate NMR chemical shifts.

Workflow and Signaling Pathways

The interplay between experimental and theoretical investigations is crucial for a thorough understanding of a molecule's properties. The following diagram illustrates a typical workflow for such a study.

Caption: Workflow for the combined experimental and theoretical study of ethyl benzimidate.

References

The Genesis of a Cornerstone Synthesis: An In-depth Technical Guide to the Discovery and History of Ethyl Benzimidate Synthesis

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical discovery, evolution, and experimental protocols for the synthesis of ethyl benzimidate.

This technical guide provides a deep dive into the seminal Pinner reaction, the cornerstone of ethyl benzimidate synthesis, and explores its evolution through modern catalytic approaches. Detailed experimental methodologies, quantitative data comparison, and visual diagrams of reaction pathways and workflows are presented to offer a practical and thorough resource for laboratory professionals.

Discovery and Historical Context

The synthesis of ethyl benzimidate is intrinsically linked to the pioneering work of German chemist Adolf Pinner. In 1877, Pinner, along with his colleague F. Klein, first reported the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt.[1][2][3][4][5] This reaction, now famously known as the Pinner reaction, involves the treatment of a nitrile, such as benzonitrile (B105546), with an alcohol like ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride, to yield the corresponding imidate salt, in this case, ethyl benzimidate hydrochloride.[1][2][3][6][7] This salt is often referred to as a "Pinner salt."[2][3]

Pinner's initial discovery was published in the Berichte der deutschen chemischen Gesellschaft.[4][5][8][9] The original method described passing anhydrous gaseous hydrogen chloride through a mixture of the nitrile and alcohol.[1][5] This process led to the precipitation of the crystalline imidate hydrochloride. The Pinner reaction proved to be a versatile method, applicable to a wide range of aliphatic and aromatic nitriles and primary or secondary alcohols.[1][7]

The significance of Pinner's work lies not only in the synthesis of a new class of compounds but also in their utility as versatile intermediates. Pinner salts are reactive species that can undergo further nucleophilic additions to generate various valuable products. For instance, they can be converted to orthoesters by reacting with an excess of alcohol, amidines with ammonia (B1221849) or amines, and esters with water.[2][3][7]

The Pinner Reaction: The Core Synthetic Route

The classical Pinner reaction remains a fundamental and widely used method for the synthesis of ethyl benzimidate hydrochloride. The reaction's success hinges on the use of anhydrous conditions to prevent the hydrolysis of the intermediate imidate salt to an ester.[7] Low temperatures are also crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and an alkyl chloride.[2][6]

Reaction Mechanism

The mechanism of the Pinner reaction begins with the protonation of the nitrile by the strong acid catalyst, which activates the nitrile for nucleophilic attack by the alcohol. The resulting intermediate then undergoes proton transfer to yield the imidate hydrochloride.

Caption: Mechanism of the Pinner Reaction for Imidate Synthesis.

Experimental Protocols

Below are detailed experimental protocols for the classical Pinner reaction and a modern variation using a Lewis acid catalyst.

Protocol 1: Classical Pinner Synthesis of Ethyl Benzimidate Hydrochloride

This protocol is adapted from established procedures for the Pinner reaction.

-

Materials:

-

Benzonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

-

Procedure:

-

A solution of benzonitrile (1.0 mol) in anhydrous ethanol (3.0 mol) is prepared in a dry, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A stream of dry hydrogen chloride gas is bubbled through the stirred solution until saturation.

-

The flask is sealed and the mixture is stirred at 5 °C for 24 hours. During this time, ethyl benzimidate hydrochloride precipitates as a white solid.

-

The precipitate is collected by filtration under anhydrous conditions, washed with cold, anhydrous diethyl ether, and dried in a vacuum desiccator over concentrated sulfuric acid.

-

Protocol 2: Lewis Acid-Promoted Synthesis of Ethyl Benzoate (via Ethyl Benzimidate)

This protocol is based on a Lewis acid-promoted Pinner-type reaction where the intermediate imidate is hydrolyzed in situ to the corresponding ester.

-

Materials:

-

Benzonitrile

-

Ethanol

-

Trimethylsilyl (B98337) triflate (TMSOTf)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

To a solution of ethanol (1.0 mmol) in benzonitrile (4 mL), trimethylsilyl triflate (2.0 mmol) is added at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 65 hours.

-

The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield ethyl benzoate.

-

Evolution of Synthetic Methodologies

While the classical Pinner reaction is highly effective, the requirement for gaseous hydrogen chloride can be cumbersome and hazardous. Over the years, modifications have been developed to address this limitation and improve the reaction's practicality and scope.

Lewis Acid Catalysis

The use of Lewis acids as catalysts for the Pinner reaction has emerged as a milder and more chemoselective alternative.[1] Various Lewis acids have been investigated, with trimethylsilyl triflate (TMSOTf) showing excellent results.[1] This method allows for the synthesis of esters from nitriles and alcohols, proceeding through an imidate intermediate.[1] The reaction can be performed at room temperature and often uses the nitrile as the solvent.[1]

Base-Catalyzed Synthesis

Base-catalyzed reactions of nitriles with alcohols have also been explored as a complementary approach to the Pinner reaction.[2] While early reports suggested poor yields due to the establishment of an equilibrium, modern protocols have shown that this method can be effective for certain substrates.[6] The choice between acid- or base-catalyzed conditions often depends on the electronic nature of the nitrile.[2] Electron-poor nitriles, which are good electrophiles, tend to react more readily under basic conditions.[2]

In Situ Generation of HCl

To circumvent the use of gaseous HCl, methods for its in situ generation have been developed. One such method involves the reaction of acetyl chloride with an excess of ethanol, which produces HCl in the reaction mixture. This approach has been reported to give high yields of ethyl benzimidate.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthetic methods for ethyl benzimidate and related compounds, providing a basis for comparison.

Table 1: Comparison of Synthetic Methods for Ethyl Benzimidate and Analogs

| Method | Catalyst/Reagent | Substrate | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Classical Pinner | Anhydrous HCl | Benzonitrile | Methanol | 5 | 24 | >90 | [10] |

| Lewis Acid-Promoted | Trimethylsilyl triflate (2 equiv) | Benzonitrile | Ethanol | Room Temp | 65 | 80 (as ethyl benzoate) | [1] |

| In Situ HCl Generation | Acetyl Chloride | Benzonitrile | Ethanol | Not specified | Not specified | 94 | [11] |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the classical Pinner synthesis of ethyl benzimidate hydrochloride.

Caption: Experimental workflow for the Pinner synthesis.

This in-depth guide provides a comprehensive overview of the discovery, history, and practical application of ethyl benzimidate synthesis. By presenting detailed protocols, comparative data, and clear visual aids, this document aims to be an invaluable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Pinner Reaction [drugfuture.com]

- 5. rroij.com [rroij.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. sciforum.net [sciforum.net]

- 9. Pinner reaction [ouci.dntb.gov.ua]

- 10. iris.unive.it [iris.unive.it]

- 11. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]

Ethyl Benzimidate: A Versatile Intermediate for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide explores the synthesis, reactivity, and application of ethyl benzimidate as a pivotal intermediate in the construction of various nitrogen-containing heterocyclic compounds. Heterocyclic scaffolds are fundamental to medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Ethyl benzimidate, an accessible and reactive imino ether, serves as a powerful building block for creating these complex structures, including oxazolines, imidazolines, and triazines, which exhibit a wide range of biological activities.[3][4][5][6]

Synthesis of Ethyl Benzimidate via the Pinner Reaction

Ethyl benzimidate is most commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (benzonitrile) with an alcohol (ethanol).[7][8] The reaction proceeds by bubbling anhydrous hydrogen chloride gas through a mixture of benzonitrile (B105546) and ethanol (B145695), which leads to the formation of the ethyl benzimidate hydrochloride salt, often referred to as a Pinner salt.[9][10][11] This salt can be isolated or used directly in subsequent reactions.

General Synthesis Workflow

The overall process begins with readily available starting materials and proceeds through the key ethyl benzimidate intermediate to generate a variety of heterocyclic systems.

Caption: General workflow for synthesizing N-heterocycles from benzonitrile.

Experimental Protocol: Synthesis of Ethyl Benzimidate Hydrochloride

This protocol is adapted from the literature for the synthesis of ethyl benzimidate as an intermediate for 1,3,5-triazine (B166579) compounds.[3]

-

Reaction Setup: A solution of benzonitrile (0.4 g, 3.88 mmol) and ethanol (2.72 mL, 46.55 mmol) is prepared in a reaction flask.

-

Acidification: Acetyl chloride (2 mL, 31.03 mmol) is added dropwise to the stirred solution. Note: Acetyl chloride reacts with ethanol to generate anhydrous HCl in situ, initiating the Pinner reaction.

-

Reaction: The flask is tightly stoppered and stirring is continued at 25°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled to 0°C. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is added slowly until gas evolution ceases.

-

Extraction: The product is extracted into petroleum ether (3 x 5 mL).

-

Washing: The combined organic solution is washed with water (1 x 5 mL) and brine (1 x 5 mL) to remove impurities.

-

Isolation: The solvent is removed under reduced pressure to yield ethyl benzimidate. For many applications, the hydrochloride salt is used directly without basification.[12]

Applications in Heterocyclic Synthesis

The unique electronic character of the imidate functionality, possessing both electrophilic and nucleophilic centers, makes ethyl benzimidate a versatile synthon for building diverse N-heterocycles.[4] The reaction typically involves a cyclocondensation with a dinucleophilic reagent, where the nature of the dinucleophile determines the resulting heterocyclic ring.[13][14]

Logical Pathway for Heterocycle Selection

The choice of the reacting partner for ethyl benzimidate directly dictates the class of heterocycle synthesized. This decision pathway is crucial for synthetic planning in drug discovery.

Caption: Selection of heterocycle based on the dinucleophilic partner.

Synthesis of 2-Oxazolines

2-Oxazolines are prepared by the reaction of ethyl benzimidate with 1,2-amino alcohols.[4][15] This scaffold is present in numerous medicinally active compounds and is valuable as a synthetic intermediate.[16]

The formation of the oxazoline (B21484) ring proceeds via nucleophilic attack of the amino group on the electrophilic imidate carbon, followed by an intramolecular cyclization and elimination of ethanol.

Caption: Simplified mechanism for 2-oxazoline formation from ethyl benzimidate.

This is a general protocol adapted from methods for synthesizing chiral oxazolines from imidates.[15]

-

Preparation of Imidate: Ethyl benzimidate hydrochloride is prepared as described previously.

-